molecular formula C22H19N5O7S2 B11652329 2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate

2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate

Cat. No.: B11652329
M. Wt: 529.5 g/mol
InChI Key: LNNOOLWZGLVCLP-CVFJJXLISA-N
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Description

2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate typically involves multiple steps. The starting materials often include ethoxy-substituted aromatic compounds and thiadiazolo-pyrimidine derivatives. The key steps in the synthesis may involve:

    Formation of the thiadiazolo-pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxy group: This step may involve etherification reactions.

    Formation of the nitrobenzenesulfonate ester: This can be achieved through esterification reactions using nitrobenzenesulfonyl chloride and the appropriate phenol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield amino-substituted derivatives.

Scientific Research Applications

2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are likely mediated through pathways involving these targets, leading to changes in cellular or biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo-pyrimidine derivatives and nitrobenzenesulfonate esters. Examples include:

Uniqueness

The uniqueness of 2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate lies in its specific structural features, which may confer unique chemical and biological properties. These features include the combination of the thiadiazolo-pyrimidine core with the nitrobenzenesulfonate ester, as well as the specific positioning of the ethoxy and imino groups.

Properties

Molecular Formula

C22H19N5O7S2

Molecular Weight

529.5 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate

InChI

InChI=1S/C22H19N5O7S2/c1-3-19-25-26-20(23)14(21(28)24-22(26)35-19)11-13-9-10-16(17(12-13)33-4-2)34-36(31,32)18-8-6-5-7-15(18)27(29)30/h5-12,23H,3-4H2,1-2H3/b14-11-,23-20?

InChI Key

LNNOOLWZGLVCLP-CVFJJXLISA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])OCC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])OCC)C(=O)N=C2S1

Origin of Product

United States

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